molecular formula C12H15NO2 B1624666 N-benzoyl-4-hydroxypiperidine CAS No. 80213-01-0

N-benzoyl-4-hydroxypiperidine

Cat. No. B1624666
Key on ui cas rn: 80213-01-0
M. Wt: 205.25 g/mol
InChI Key: PHNPWISXEGFAHM-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

In a four necked round bottom flask, under Argon atmosphere, 4-hydroxypiperidine (5.32 g, 52.6 mmol) was dissolved in CH2Cl2 (28 mL) and pyridine (28 mL). After cooling at 0° C., benzoyl chloride (6.4 mL, 55.2 mmol), dissolved in CH2Cl2 (7 mL) was drop wise added. The ice bath was removed and the mixture stirred 3 h at rt. The solid was filtered-off and the solvent removed under vacuum. Purification by typical column chromatography, eluting with CH2Cl2/MeOH (20:1) afforded the title compound (7.6 g, 70%) as pale yellow oil. Rf=0.21 (CH2Cl2/MeOH 20:1). MS (ESI) m/z: 206 [M−H]+. FTIR (cm−1): 3349, 3065, 3033, 3005, 2934, 2845, 1607, 1574, 1453, 1365, 1339, 1273, 1238, 1180, 1077, 998, 788, 730, 688.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl.N1C=CC=CC=1>[C:9]1([C:8]([N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)=[O:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
28 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
28 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
wise added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by typical column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH (20:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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